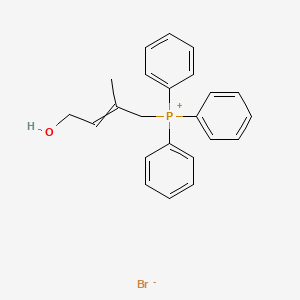
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound that features a unique combination of a hydroxyalkenyl group and a triphenylphosphonium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method includes the use of (4-Hydroxy-2-methylbut-2-en-1-yl) bromide as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of the corresponding substituted phosphonium salt.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is used as a reagent in organic synthesis. It can act as a precursor for the synthesis of various phosphonium salts and other organophosphorus compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Phosphonium salts are known to accumulate in mitochondria, making them useful tools for studying mitochondrial function and targeting drugs to mitochondria.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to target mitochondria makes it a candidate for the development of drugs aimed at treating mitochondrial diseases and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, catalysts, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to cross mitochondrial membranes and accumulate within the organelle. Once inside, it can interact with mitochondrial proteins and enzymes, potentially affecting cellular respiration and energy production.
Comparación Con Compuestos Similares
Similar Compounds
(4-Hydroxy-3-methylbut-2-en-1-yl)diphosphate: Another compound with a similar hydroxyalkenyl group but different functional groups.
Triphenylphosphine: A simpler phosphonium compound without the hydroxyalkenyl group.
(4-Hydroxy-2-methylbut-2-en-1-yl)triphenylphosphonium chloride: A similar compound with a chloride ion instead of bromide.
Uniqueness
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to the presence of both a hydroxyalkenyl group and a triphenylphosphonium moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
111724-05-1 |
|---|---|
Fórmula molecular |
C23H24BrOP |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
(4-hydroxy-2-methylbut-2-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H24OP.BrH/c1-20(17-18-24)19-25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-17,24H,18-19H2,1H3;1H/q+1;/p-1 |
Clave InChI |
OKOWDMKXFOMNNG-UHFFFAOYSA-M |
SMILES canónico |
CC(=CCO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


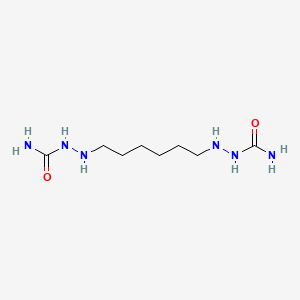

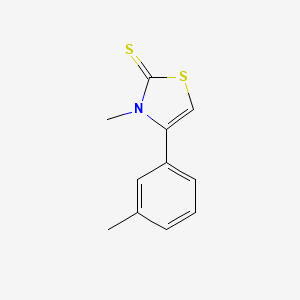
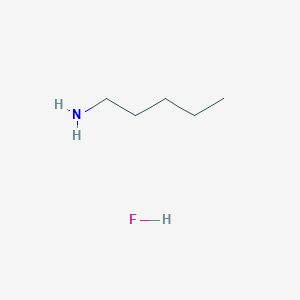

![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)

![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
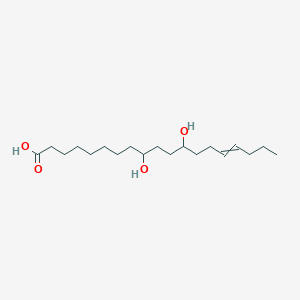
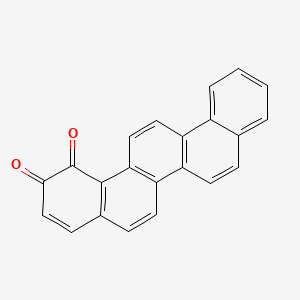
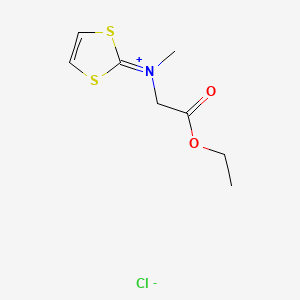
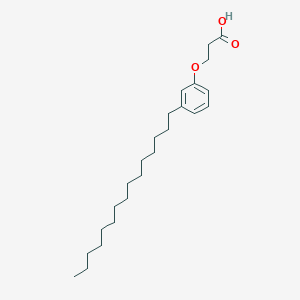

![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
